

A Comparative Docking Analysis of 2-Phenylquinoline Derivatives Against Key Therapeutic Targets

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Compound of Interest

Compound Name: **2-Phenylquinoline**

Cat. No.: **B181262**

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A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative overview of molecular docking studies on **2-phenylquinoline** derivatives. It offers insights into their potential as inhibitors of key protein targets implicated in cancer, inflammation, microbial infections, and viral diseases, supported by experimental data and detailed methodologies.

The **2-phenylquinoline** scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. Molecular docking, a powerful in silico tool, has been instrumental in elucidating the binding interactions and predicting the affinity of these compounds for their biological targets. This guide synthesizes findings from multiple studies to provide a comparative analysis of the docking performance of various **2-phenylquinoline** derivatives.

Comparative Docking Performance

Molecular docking studies have been instrumental in predicting the binding interactions and affinities of **2-phenylquinoline** derivatives with various protein targets. The following tables summarize the docking scores and key interactions of representative compounds from different studies, offering a comparative view of their potential therapeutic efficacy.

Anticancer Activity

Derivative Class	Target Protein (PDB ID)	Compound	Docking Score (kcal/mol)	Key Interacting Residues	Reference
2,4-diphenylquinolines	KDM4B	Compound 11f	-	Not specified	[1]
2-phenylquinolines	Not specified	5b, 5d, 5f, 5h	Good binding affinity	Hydrogen bond interactions	[2]
Quinoline Derivatives	Not specified	M1, M3	Good affinity	H-bond (M3)	[3]
2,4-bis[(substituted aminomethyl)phenyl]quinolines	G-Quadruplex	13a	-	Not specified	[4]

Anti-inflammatory Activity

Derivative Class	Target Protein (PDB ID)	Compound	Docking Score (kcal/mol)	Key Interacting Residues	Reference
2-substituted 3-arylquinolines	TNF- α	18b	-	Leu55, Leu57, Tyr59, Val123, Ile155	[5]
2-(4-phenylquinolin-2-yl)phenol derivatives	COX-2	4h, 4j	-	Not specified	[6]
Quinoline incorporated pyrazole derivatives	COX-2	11a	Superior to celecoxib	Not specified	[7]

Antimicrobial and Antiviral Activity

Derivative Class	Target Protein (PDB ID)	Compound	Docking Score (kcal/mol)	Key Interacting Residues	Reference
2-Phenylquinoline derivatives	SARS-CoV-2 helicase (nsp13)	6g, 7k	-	Not specified	[8]
Pyrazoline and pyrimidine containing quinolines	HIV reverse transcriptase (4I2P)	4	-10.67	TRP229, LYS101	[9]
Pyrazoline and pyrimidine containing quinolines	HIV reverse transcriptase (4I2P)	6	-10.19	TYR188, PHE227	[9]
Pyrazoline and pyrimidine containing quinolines	HIV reverse transcriptase (4I2P)	14	-9.34	TYR188, TRP229	[9]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the interpretation and reproducibility of the results. While specific parameters may vary between studies, a general workflow is typically followed.

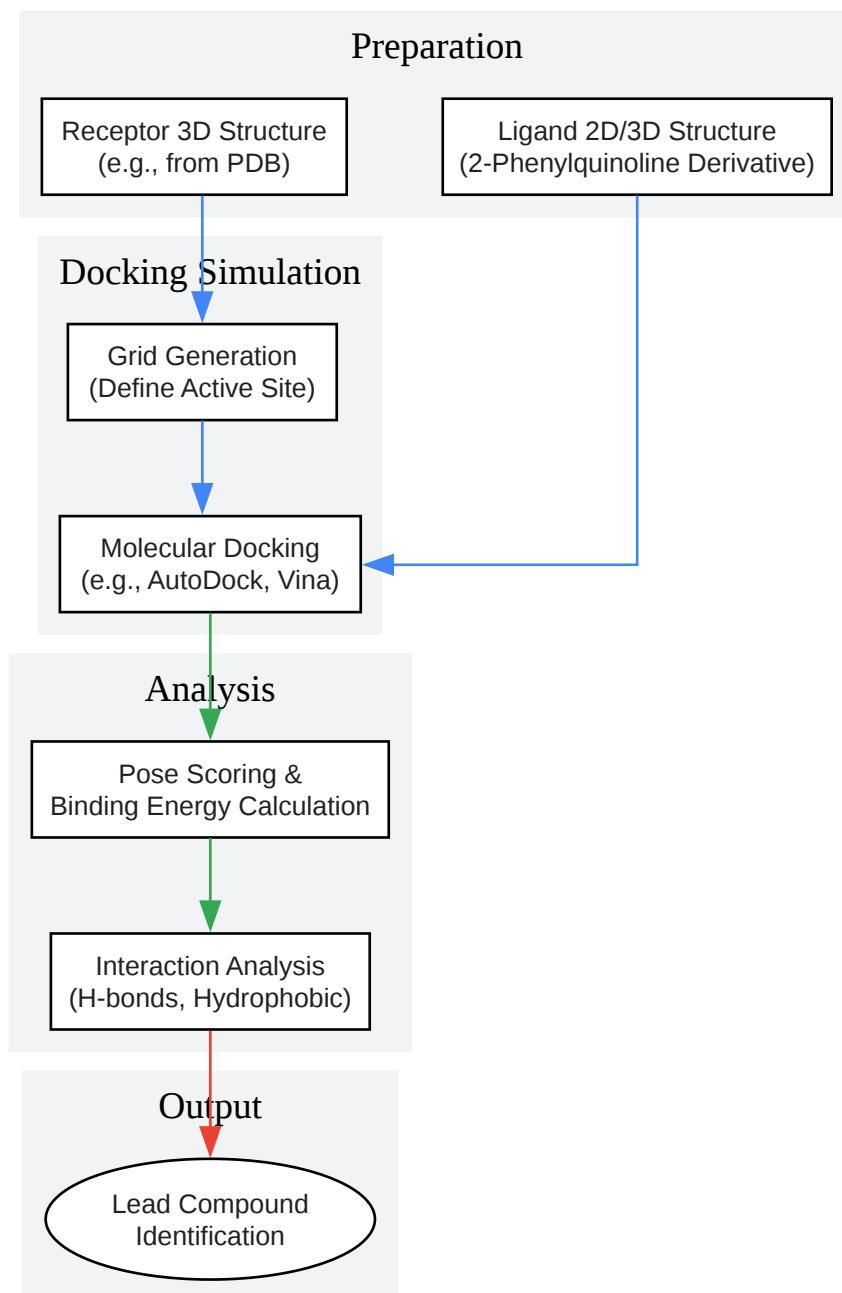
General Molecular Docking Workflow

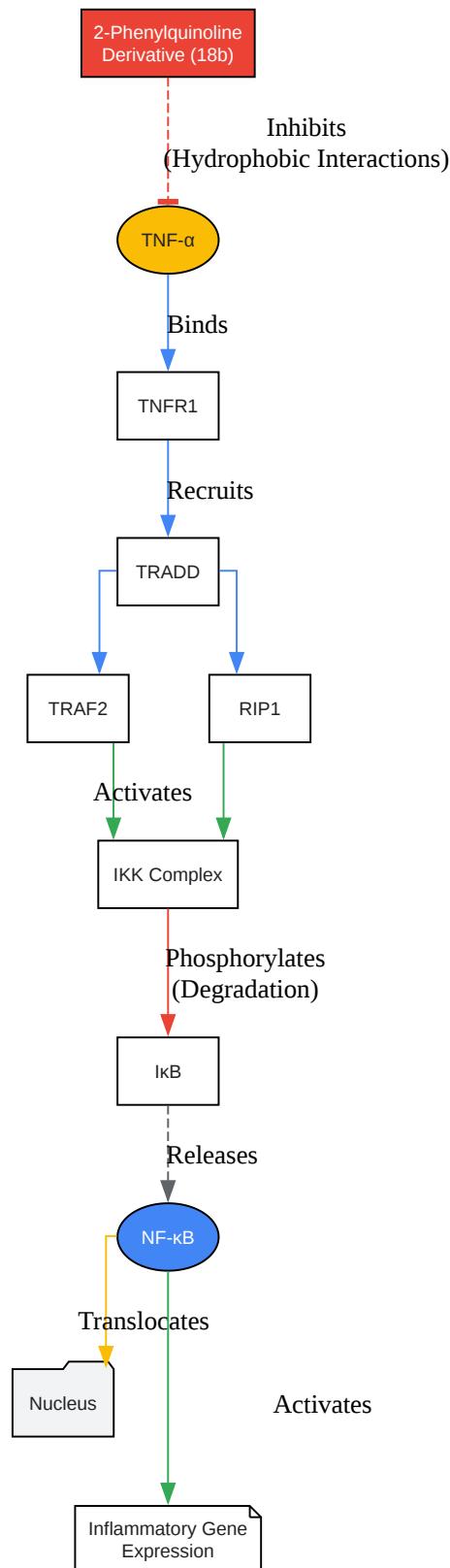
A typical molecular docking study involves several key steps, from target preparation to the analysis of results.[10] The process aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

- Receptor Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[10]
- Ligand Preparation: The 2D or 3D structure of the **2-phenylquinoline** derivative is created and optimized to its lowest energy conformation. This involves assigning correct atom types and charges.
- Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[12]
- Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different poses based on a scoring function.[11] Commonly used software includes AutoDock, AutoDock Vina, and GOLD.[12]
- Pose Analysis and Scoring: The resulting docked poses are analyzed to identify the most favorable binding mode. The scoring function provides a quantitative estimation of the binding affinity, typically in kcal/mol.[13] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.

Visualizing Workflows and Pathways

To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway.



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